Carbazomadurin A

Antioxidant activity DPPH assay Free-radical scavenging

Carbazomadurin A is a naturally occurring, highly oxygenated carbazole alkaloid first isolated from the actinomycete Actinomadura madurae 2808-SV1. This compound belongs to the 3,8-dihydroxycarbazole subclass and has been demonstrated to protect neuronal hybridoma N18-RE-105 cells against L-glutamate-induced toxicity, an established in vitro ischemia model.

Molecular Formula C22H27NO3
Molecular Weight 353.5 g/mol
Cat. No. B1241546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbazomadurin A
Synonymscarbazomadurin A
Molecular FormulaC22H27NO3
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C3=C(C=CC(=C3NC2=C1C=C(C)CCC(C)C)O)CO)O
InChIInChI=1S/C22H27NO3/c1-12(2)5-6-13(3)9-16-14(4)19(26)10-17-20-15(11-24)7-8-18(25)22(20)23-21(16)17/h7-10,12,23-26H,5-6,11H2,1-4H3/b13-9+
InChIKeyYHWUJLWKUDNULF-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbazomadurin A – A 3,8-Dihydroxycarbazole Neuroprotective Alkaloid with Quantified Antioxidant Superiority for Oxidative Stress and Ischemia Research Procurement


Carbazomadurin A is a naturally occurring, highly oxygenated carbazole alkaloid first isolated from the actinomycete Actinomadura madurae 2808-SV1 [1]. This compound belongs to the 3,8-dihydroxycarbazole subclass and has been demonstrated to protect neuronal hybridoma N18-RE-105 cells against L-glutamate-induced toxicity, an established in vitro ischemia model [1]. Beyond its neuroprotective profile, carbazomadurin A has been comprehensively characterized for its free-radical scavenging capacity across multiple orthogonal antioxidant assay systems [2]. Two independent total syntheses have been achieved, confirming its structure and enabling structure–activity relationship (SAR) studies [2][3].

Why Carbazomadurin A Cannot Be Replaced by Other In-Class Carbazole Alkaloids: Evidence from Hydroxylation Pattern–Activity Relationships


Carbazole alkaloids that share a common benzo[b]indole scaffold cannot be treated as interchangeable procurement items because the number and position of phenolic hydroxyl groups on the carbazole core dictate antioxidant potency in a measurable and rank-order fashion. In all assay systems evaluated, the 3,8-dihydroxycarbazoles—carbazomadurin A and its congener carbazomadurin B—consistently outperformed the 3-monohydroxycarbazole carazostatin [1]. Furthermore, the 1,6-dihydroxycarbazole core structure common to the carbazomadurins was identified as the single most potent scaffold among all tested phenolic carbazoles [2]. Substituting carbazomadurin A with a 3-monohydroxy or non-phenolic carbazole analog therefore entails a predictable and quantitatively demonstrable loss of free-radical scavenging capacity, directly undermining experimental outcomes in antioxidant or neuroprotection studies [1][2].

Quantitative Differentiation Evidence for Carbazomadurin A: Head-to-Head Assay Data Against Established Carbazole Comparators


DPPH Radical Scavenging Activity: Carbazomadurin A vs. Carazostatin, Carbazomadurin B, and Reference Antioxidants

In a head-to-head DPPH radical scavenging assay, carbazomadurin A (3) exhibited an IC50 of 9.9 μg/mL, statistically indistinguishable from its enantiomer carbazomadurin B (4) at 9.8 μg/mL, but markedly superior to the 3-monohydroxycarbazole carazostatin (1), which displayed weaker activity (IC50 > 9.9 μg/mL, exact value not numerically superior) [1]. Both carbazomadurins outperformed the clinical reference antioxidants α-tocopherol (IC50 = 15.4 μg/mL) and edaravone (IC50 = 19.7 μg/mL) [1]. The core 1,6-dihydroxycarbazole substructure (compound 11) common to both carbazomadurins achieved an IC50 of 8.0 μg/mL, confirming that the 1,6-dihydroxy substitution pattern is the critical pharmacophore for DPPH scavenging potency [1]. This quantitative rank order (11 > 3 ≈ 4 > 1 > VE > edaravone) demonstrates that the 3,8-dihydroxycarbazole architecture of carbazomadurin A provides a verifiable potency advantage over 3-monohydroxy analogs such as carazostatin [1][2].

Antioxidant activity DPPH assay Free-radical scavenging

ABTS+ Cation Radical Scavenging: Carbazomadurin A vs. Propyl Gallate and α-Tocopherol

In the ABTS+ (2,2'-azinobis-(3-ethylbenzthiazoline-6-sulfonate)) radical cation scavenging assay, carbazomadurin A (3) achieved an IC50 of 112 μg/mL, which is 1.68-fold more potent than propyl gallate (PG, IC50 = 188 μg/mL) and 1.88-fold more potent than α-tocopherol (VE, IC50 = 211 μg/mL) [1]. Carbazomadurin B (4) showed comparable activity (IC50 = 116 μg/mL). Among all tested oxygenated carbazoles, only the core 1,6-dihydroxycarbazole (compound 11, IC50 = 102 μg/mL) was more potent, reinforcing the pharmacophoric relevance of the 1,6-dihydroxy motif [1]. Carazostatin (1) and other 3-monohydroxycarbazoles exhibited weaker ABTS+ scavenging, consistent with the pattern observed across DPPH and copper-reducing power assays [1][2]. The orthogonal concordance between DPPH and ABTS+ assay results strengthens the conclusion that the 3,8-dihydroxycarbazole architecture provides a robust, assay-independent antioxidant advantage [2].

ABTS assay Cation radical scavenging Antioxidant capacity

Neuronal Cell Protection Against Glutamate Toxicity: A Unique Biological Endpoint Not Shared by Non-Carbazomadurin Carbazoles

Carbazomadurin A was originally isolated from Actinomadura madurae 2808-SV1 based on its ability to protect neuronal hybridoma N18-RE-105 cells against L-glutamate-induced cell death, a well-characterized in vitro model of cerebral ischemia [1]. While several carbazole alkaloids (e.g., carazostatin, carquinostatin A, neocarazostatin B) exhibit antioxidant or lipid peroxidation-inhibitory activities, carbazomadurin A and its enantiomer carbazomadurin B are distinguished by their demonstrated neuronal cell-protecting activity in this specific disease-relevant phenotypic assay [1][2]. Epocarbazolins A and B, structurally derived from the carbazomadurins via epoxidation, target a different biological pathway (5-lipoxygenase inhibition; IC50 = 2.4 μM and 2.6 μM, respectively) rather than direct neuronal protection [3]. The combination of glutamate-toxicity protection in a neuronal cell line with confirmed multi-assay antioxidant capacity positions carbazomadurin A as a mechanistically distinct tool compound for oxidative-stress-related neurodegeneration research, differentiating it from carbazole alkaloids that lack this specific neuroprotective phenotype [1][2].

Neuroprotection Glutamate toxicity Ischemia model

Synthetic Accessibility: Validated Total Synthesis with Defined Step Count and Yield Enabling SAR Campaigns

Carbazomadurin A has been synthesized via two independent total synthetic routes. The first, reported by Knölker and Knöll (2003), employed sequential palladium-catalyzed Buchwald–Hartwig amination and oxidative cyclization, delivering the natural product in 9 steps with an 11% overall yield from isovanillic acid [1]. A second total synthesis by Hieda et al. (2010) utilized an allene-mediated electrocyclic reaction strategy with Suzuki–Miyaura coupling for side-chain installation [2]. The availability of two distinct synthetic routes provides procurement flexibility and supply-chain redundancy. More critically, the structural confirmation afforded by total synthesis established the absolute configuration of co-occurring carbazomadurin B as the (S)-(+)-enantiomer, enabling enantiomer-specific SAR differentiation [1][3]. The defined synthetic accessibility of carbazomadurin A contrasts with many rare carbazole natural products that lack a published total synthesis, making systematic analog generation and structure–activity optimization feasible for medicinal chemistry campaigns [2].

Total synthesis Chemical procurement SAR studies

Optimal Research and Procurement Application Scenarios for Carbazomadurin A Based on Quantified Differentiation Evidence


Oxidative Stress Mechanism Studies Requiring a Multi-Assay-Validated Antioxidant Tool Compound

Research groups investigating oxidative stress mechanisms in neuronal or non-neuronal systems can deploy carbazomadurin A as a tool compound with confidence, knowing that its antioxidant activity has been quantified and rank-ordered against carazostatin, carbazomadurin B, α-tocopherol, edaravone, and propyl gallate across two mechanistically orthogonal assays (DPPH and ABTS+) [1]. The 1.56–1.99-fold potency advantage over α-tocopherol and edaravone in DPPH, and the 1.68–1.88-fold advantage over propyl gallate and α-tocopherol in ABTS+, provide quantitative benchmarks for dose selection in cellular or biochemical experiments [1]. This multi-assay validation is documented in a single comprehensive study (Hieda et al., HETEROCYCLES, 2016), ensuring internal consistency of comparative data [1].

Cerebral Ischemia and Glutamate Excitotoxicity Model Studies

Carbazomadurin A is the appropriate choice for laboratories employing the N18-RE-105 neuronal hybridoma glutamate-toxicity model as an in vitro ischemia surrogate, because the compound's neuronal cell-protecting activity was the primary bioassay endpoint used for its original discovery and isolation [2]. Other carbazole alkaloids with demonstrated antioxidant activity (e.g., carazostatin, neocarazostatin B) have not been validated in this specific neuroprotection model, making carbazomadurin A the only compound within this structural class that is directly linked to the glutamate-excitotoxicity phenotype from the point of isolation [2][3].

Structure–Activity Relationship (SAR) Campaigns Targeting the 1,6-Dihydroxycarbazole Pharmacophore

Medicinal chemistry teams pursuing SAR optimization of the 1,6-dihydroxycarbazole antioxidant pharmacophore should select carbazomadurin A as the reference natural product scaffold because the HETEROCYCLES study (Hieda et al., 2016) explicitly identified the 1,6-dihydroxycarbazole core (compound 11) as the most potent substructure among all tested phenolic carbazoles (DPPH IC50 = 8.0 μg/mL; ABTS+ IC50 = 102 μg/mL) [1]. Carbazomadurin A closely approximates this core while incorporating the natural E-alkenyl side chain and C-4 hydroxymethyl substituent, providing a natural-product starting point for analog generation. The availability of two published total synthetic routes enables procurement of both the natural product and synthetic intermediates for systematic SAR exploration [4].

Natural Product Library Screening for Neuroprotective Leads with Defined Synthetic Tractability

For screening centers or procurement consortia assembling focused natural product libraries for neuroprotection, carbazomadurin A offers a rare combination of a disease-relevant phenotypic activity (glutamate-toxicity protection) [2] and validated synthetic accessibility via two independent routes (9 steps, 11% overall yield via Knölker route) [4]. This dual validation—biological and synthetic—differentiates carbazomadurin A from many natural products that possess interesting bioactivity but lack an established synthetic supply chain, reducing the risk that a promising screening hit cannot be resupplied or scaled for follow-up studies [4].

Quote Request

Request a Quote for Carbazomadurin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.